REACTION_SMILES
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[Br:1][CH2:2][c:3]1[c:4]2[c:5]([s:6][c:7]1[C:8]([O:9][CH2:10][CH3:11])=[O:12])[cH:13][cH:14][c:15]([Cl:17])[cH:16]2.[Cl:18][c:19]1[cH:20][cH:21][c:22]2[s:23][cH:24][c:25]([CH3:26])[c:27]2[cH:28]1>>[Br:1][CH2:2][c:3]1[c:4]2[c:5]([s:6][cH:7]1)[cH:13][cH:14][c:15]([Cl:17])[cH:16]2
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Name
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CCOC(=O)c1sc2ccc(Cl)cc2c1CBr
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1sc2ccc(Cl)cc2c1CBr
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1csc2ccc(Cl)cc12
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Name
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Type
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product
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Smiles
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Clc1ccc2scc(CBr)c2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |